molecular formula C8H14ClF2N B2560977 2,2-Difluoro-6-methylspiro[3.3]heptan-6-amine;hydrochloride CAS No. 2490435-75-9

2,2-Difluoro-6-methylspiro[3.3]heptan-6-amine;hydrochloride

Cat. No. B2560977
CAS RN: 2490435-75-9
M. Wt: 197.65
InChI Key: PYRTWRQBOZIPRX-UHFFFAOYSA-N
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Description

“2,2-Difluoro-6-methylspiro[3.3]heptan-6-amine;hydrochloride” is a chemical compound with the IUPAC name 6,6-difluoro-2-methylspiro[3.3]heptan-2-amine hydrochloride . It has a molecular weight of 197.66 . The compound is typically stored at a temperature of 4 degrees Celsius .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H13F2N.ClH/c1-6(11)2-7(3-6)4-8(9,10)5-7;/h2-5,11H2,1H3;1H . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

The compound is a powder . The country of origin is UA . The shipping temperature is normal .

Scientific Research Applications

Synthesis and Structural Analysis

Research into spirocyclic compounds like 2,2-Difluoro-6-methylspiro[3.3]heptan-6-amine;hydrochloride often focuses on their synthesis, structural analysis, and the exploration of their unique chemical properties. For instance, studies have detailed the relative stabilities of spirocyclopropanated cyclopropyl cations, highlighting the role of spiroannelation in stabilizing cyclopropyl cations against ring opening under solvolysis conditions (Kozhushkov et al., 2003). This type of research underscores the complex behavior of spirocyclic compounds and their potential for creating stable chemical structures.

Organosolubility and Optical Transparency

Spirocyclic compounds have also been studied for their organosolubility and optical transparency, particularly in the context of novel polyimides. Research has shown that spiro(fluorene-9,9′-xanthene) skeleton bis(ether amine) monomers can be synthesized to produce polyimides that are soluble in organic solvents and capable of forming transparent, flexible films. These materials exhibit low moisture absorption, low dielectric constants, and excellent thermal stability, making them attractive for applications in electronics and materials science (Zhang et al., 2010).

Photophysical Properties and Self-assembly

The photophysical properties and self-assembly behaviors of amine groups-functionalized alcohol-soluble polyfluorene derivatives have been another area of focus. Such studies are crucial for understanding the materials' potential in optoelectronic applications. For example, research into polyfluorene derivatives with primary amine groups has revealed their good solubility in certain solvents and the importance of intramolecular/intermolecular hydrogen bonding and π–π stacking interactions in forming special surface morphologies (Guo et al., 2009).

Hole Transporting Material for Solar Cells

A study on a low-cost spiro[3.3]heptane-2,6-dispirofluorene-based hole transporting material for perovskite solar cells highlighted the potential of spirocyclic compounds in enhancing the efficiency of solar energy devices. The synthesized material delivered a competitive power conversion efficiency, demonstrating the promise of spirocyclic compounds in renewable energy technologies (Li et al., 2017).

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The signal word is "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2,2-difluoro-6-methylspiro[3.3]heptan-6-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13F2N.ClH/c1-6(11)2-7(3-6)4-8(9,10)5-7;/h2-5,11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYRTWRQBOZIPRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2(C1)CC(C2)(F)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClF2N
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Difluoro-6-methylspiro[3.3]heptan-6-amine;hydrochloride

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